Cas no 7501-80-6 (methyl 4-oxo-1-phenylpiperidine-3-carboxylate)

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its structure features a piperidone core with a phenyl substituent at the nitrogen position and an ester group at the 3-position, making it a useful precursor for modifications. The compound’s reactivity allows for further functionalization, including reductions, nucleophilic additions, or cyclizations, enabling access to diverse heterocyclic scaffolds. Its stability under standard conditions and high purity make it suitable for research and industrial applications in medicinal chemistry. The ester group also provides a convenient handle for hydrolysis or transesterification, enhancing its utility in synthetic routes.
methyl 4-oxo-1-phenylpiperidine-3-carboxylate structure
7501-80-6 structure
Product Name:methyl 4-oxo-1-phenylpiperidine-3-carboxylate
CAS No:7501-80-6
MF:C13H15NO3
MW:233.263103723526
CID:981018
PubChem ID:343835
Update Time:2025-05-21

methyl 4-oxo-1-phenylpiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-oxo-1-phenylpiperidine-3-carboxylate
    • AC1L7Z7Q
    • AM807601
    • KB-257227
    • Nipecotic acid, 4-oxo-1-phenyl-, methyl ester
    • NSC400345
    • NSC-400345
    • methyl 4-oxo-1-phenyl-piperidine-3-carboxylate
    • EN300-1724767
    • methyl4-oxo-1-phenylpiperidine-3-carboxylate
    • SCHEMBL13920684
    • 1-phenyl-3-carbomethoxy-4-piperidone
    • 7501-80-6
    • DTXSID60322073
    • DS-001415
    • MDL: MFCD16316971
    • Inchi: 1S/C13H15NO3/c1-17-13(16)11-9-14(8-7-12(11)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
    • InChI Key: DMDHVVYYWZYVIK-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C2C=CC=CC=2)CC1C(=O)OC

Computed Properties

  • Exact Mass: 233.10525
  • Monoisotopic Mass: 233.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.191
  • Boiling Point: 370.3°C at 760 mmHg
  • Flash Point: 177.8°C
  • Refractive Index: 1.547
  • PSA: 46.61
  • LogP: 1.32000

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Additional information on methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate: A Comprehensive Overview

Methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate, identified by the CAS No. 7501-80-6, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have garnered substantial attention due to their diverse applications in drug design and synthesis. The structure of this compound is characterized by a piperidine ring with a ketone group at the 4-position and a phenyl group attached at the 1-position, along with a methyl ester substituent at the 3-position. These structural features contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the potential of methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate in various therapeutic areas. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders. The compound's ability to modulate neurotransmitter systems has been a focal point in recent investigations, with promising results indicating its potential as a lead compound for drug development.

The synthesis of methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production. Moreover, advancements in green chemistry have enabled the development of environmentally friendly synthesis routes, aligning with current sustainability goals in the pharmaceutical industry.

In terms of pharmacokinetics, methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate exhibits favorable absorption and bioavailability profiles, which are critical for its potential use as an orally administered drug. Preclinical studies have demonstrated moderate clearance rates and acceptable half-life values, suggesting that it could be suitable for chronic therapeutic regimens. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles.

One of the most exciting developments involving this compound is its application in peptide synthesis. The carboxylic acid moiety present in methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate makes it an ideal candidate for forming amide bonds, a key step in peptide construction. This has led to its use in the development of novel peptide-based therapeutics, particularly those targeting infectious diseases and cancer.

From an analytical standpoint, methyl 4-Oxo-1-Phenylpiperidine-3-Carboxylate has been extensively characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided valuable insights into its molecular structure and purity, ensuring that it meets rigorous quality control standards required for pharmaceutical applications.

In conclusion, methyl 4-Oxo-1-Phehnylpiperidine-Carboxyliate (CAS No.7501806) stands out as a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structural features, coupled with recent advancements in its synthesis and application methodologies, position it as a valuable asset in both academic research and industrial development.

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